PBDE 188

Description

Properties

CAS No. |

116995-32-5 |

|---|---|

Molecular Formula |

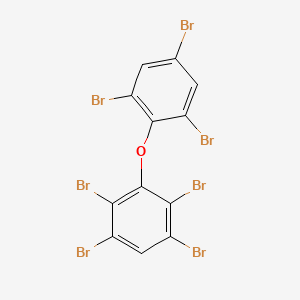

C12H3Br7O |

Molecular Weight |

722.483 |

IUPAC Name |

1,2,4,5-tetrabromo-3-(2,4,6-tribromophenoxy)benzene |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-7(16)11(8(17)2-4)20-12-9(18)5(14)3-6(15)10(12)19/h1-3H |

InChI Key |

YGYDHFDPVGAMTL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Diphenyl Ether

PBDEs are typically synthesized via electrophilic bromination of diphenyl ether using elemental bromine () in the presence of a Lewis acid catalyst (e.g., ). For this compound, achieving the desired heptabromination requires precise control of stoichiometry and reaction time. Excess bromine and prolonged reaction durations favor higher bromination but risk over-bromination to octa- or nona-BDEs.

Purification Challenges

Crude reaction mixtures contain multiple PBDE congeners, necessitating multi-step purification. Fractional crystallization or silica gel chromatography may isolate this compound, though yields are often low (<5%) due to co-elution with structurally similar hepta-BDEs like BDE-183. High-performance liquid chromatography (HPLC) with biphenyl stationary phases improves resolution but requires optimization of mobile-phase gradients.

Analytical Preparation and Quantification

Extraction from Environmental Matrices

EPA Method 1614A outlines robust protocols for extracting PBDEs from water, soil, and biological samples:

| Matrix | Extraction Method | Internal Standards |

|---|---|---|

| Aqueous | Solid-phase extraction (SPE) | -labeled BDEs |

| Soil/Sediment | Soxhlet/Dean-Stark (methylene chloride) | BDE-77 and BDE-118 |

| Tissue | Accelerated solvent extraction (ASE) | -BDE-209 |

For this compound, lipid-rich matrices (e.g., fish tissue) require sulfuric acid cleanup to remove co-extracted interferents. Recovery rates for heptabrominated congeners in spiked samples range from 65% to 85%, with lower yields attributed to irreversible adsorption onto glassware.

Gas Chromatography/Mass Spectrometry (GC/MS)

This compound’s thermal lability demands careful GC conditions to prevent degradation:

-

Column : DB-5MS (15 m × 0.25 mm × 0.1 μm)

-

Temperature Program : 100°C (1 min) → 20°C/min → 310°C (10 min)

-

Detection : Negative chemical ionization (NCI) monitoring ions at m/z 79 and 81.

Stability and Degradation

This compound undergoes debromination under UV light or high temperatures, generating lower-brominated congeners (e.g., BDE-153). Storage in amber glass at −20°C minimizes photolytic degradation, while solvent additives (e.g., 1% toluene) stabilize solutions during evaporation.

Environmental and Toxicological Relevance

Though less prevalent than commercial PBDEs, this compound has been detected in marine mammals and human serum at concentrations up to 1.2 ng/g lipid weight . Its persistence and potential endocrine-disrupting effects warrant continued methodological refinement to improve detection limits and synthetic yields.

Chemical Reactions Analysis

Types of Reactions

2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions

Major Products Formed

Oxidation: Brominated phenols and quinones.

Reduction: Less brominated diphenyl ethers.

Substitution: Diphenyl ethers with various functional groups replacing bromine

Scientific Research Applications

Flame Retardancy

PBDE 188 is primarily utilized in manufacturing flame-retardant materials. Research has shown that it effectively reduces the ignition and spread of flames in various substrates, making it a valuable component in safety standards for consumer products.

Neurotoxicity Studies

Several studies have investigated the neurotoxic effects of PBDEs, including this compound. Research indicates that exposure to PBDEs can lead to developmental neurotoxicity, affecting cognitive functions and behavior in both animal models and humans. For instance, a systematic review highlighted significant associations between PBDE exposure and neurodevelopmental delays in children, emphasizing the need for further investigation into specific congeners like this compound .

Endocrine Disruption

This compound has been studied for its potential role as an endocrine disruptor. Evidence suggests that it can interfere with thyroid hormone homeostasis, potentially leading to altered hormonal functions and developmental issues . This aspect has raised concerns regarding its long-term effects on human health.

Persistence and Bioaccumulation

PBDEs, including this compound, are persistent organic pollutants that can accumulate in the environment and within living organisms. Studies have documented their presence in various biological samples, indicating widespread exposure among populations . The environmental persistence of these compounds raises significant concerns about their long-term ecological effects.

Biomonitoring Studies

Biomonitoring studies have demonstrated that PBDEs are detectable in human tissues, particularly in breast milk and adipose tissue. Research indicates variability in exposure levels among different populations, influenced by dietary habits and environmental factors . This data underscores the importance of ongoing monitoring to assess human health risks associated with PBDE exposure.

Human Health Impact Assessments

A notable case study from Taiwan linked elevated levels of PBDEs in breast milk to adverse developmental outcomes in infants, including lower birth weights and cognitive delays . Similar findings from studies conducted in California suggested that prenatal exposure to PBDEs might result in poorer attention spans and motor coordination among children .

| Study | Location | Findings |

|---|---|---|

| Chao et al., 2007 | Taiwan | Correlation between breast milk PBDE levels and lower infant birth weight |

| Harley et al., 2011 | California | No association with birth length; negative impacts on cognition at ages 5-7 |

| Roze et al., 2009 | Netherlands | Association between maternal blood PBDE levels and child motor function |

Dietary Exposure Assessments

Research assessing dietary exposure to PBDEs indicated low levels of these compounds across various population groups, with bread, eggs, vegetables, and meat identified as primary dietary sources . However, the lack of sufficient data to establish safe intake levels necessitates further investigation into dietary contributions to overall exposure.

Mechanism of Action

The mechanism of action of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether involves:

Flame Retardancy: The high bromine content allows the compound to release bromine radicals upon heating, which interfere with the combustion process and inhibit the spread of flames.

Endocrine Disruption: The compound can bind to hormone receptors, disrupting normal hormonal functions and leading to adverse health effects

Comparison with Similar Compounds

Comparison with Similar Compounds

PBDE congeners vary in bromination degree, environmental behavior, and toxicity. Below is a detailed comparison based on structural, exposure, and toxicological data from the evidence:

Bromination Level and Environmental Fate

- Key Findings: Higher-brominated congeners (e.g., BDE-209) are more environmentally stable but can degrade into lower-brominated forms like BDE-47 and BDE-99 via biotic/abiotic processes .

Bioaccumulation and Human Exposure

- Key Findings :

Metabolic and Toxicological Profiles

| Congener | Metabolic Stability | Endocrine Disruption | Neurotoxicity |

|---|---|---|---|

| BDE-47 | Low | High (Thyroid mimicry) | Moderate |

| BDE-99 | Moderate | High | High |

| BDE-153 | High | Moderate | Low |

| BDE-209 | Very High | Low | Limited data |

- Key Findings :

Analytical and Regulatory Challenges

- Analytical Variability : PBDE quantification methods (e.g., GC/MS) struggle with high-brominated congeners like BDE-209 due to thermal degradation . Medium-brominated congeners (e.g., BDE-153) are more reliably measured .

- Regulatory Gaps : Despite phase-outs, PBDEs persist in recycled materials and remote environments (e.g., Tibetan soil: ∑PBDEs = 0.87–10.56 ng/kg) .

Q & A

Q. What analytical techniques are most effective for quantifying PBDE 188 in environmental matrices, and how can cross-contamination risks be minimized?

Gas chromatography coupled with electron capture negative ionization mass spectrometry (GC-ECNI/MS) is widely used due to its sensitivity for brominated compounds. Key parameters include optimizing ionization voltage (e.g., 70 eV) and ensuring proper column selection to resolve this compound from co-eluting congeners like BDE-153 or BDE-154 . To minimize contamination, implement strict quality assurance/quality control (QA/QC) protocols, such as using procedural blanks and isotope-labeled internal standards (e.g., -PBDE 188) for recovery corrections .

Q. How should researchers design sampling protocols to account for spatial and temporal variability in this compound concentrations?

Stratified random sampling is recommended for heterogeneous environments (e.g., soils or sediments). For temporal studies, collect samples across multiple seasons to capture fluctuations in degradation rates or deposition patterns. In a 2014 soil study, this compound concentrations in North China ranged from 0.08 to 8140 ng/g, with higher levels in industrialized regions, highlighting the need for site-specific stratification . Lipid normalization is critical for biota samples to address variability in tissue lipid content .

Q. What statistical methods are appropriate for analyzing non-normally distributed this compound data?

Non-parametric tests like the Kruskal-Wallis or Wilcoxon-Mann-Whitney tests are suitable for skewed datasets. For example, a study comparing this compound levels across sites used these tests to assess significant differences () in congener distributions . Transformations (e.g., log-normal) or generalized linear models (GLMs) can also be applied for multivariate analyses.

Advanced Research Questions

Q. How can researchers reconcile discrepancies between laboratory degradation studies of this compound and field observations?

Laboratory studies often use accelerated conditions (e.g., UV exposure or thermal stress), whereas field degradation is influenced by complex factors like microbial activity and matrix interactions. A 2008 study noted that this compound’s ether bond cleavage under ECNI/MS generates fragments (e.g., [C6BrxHyO]), which may not fully mirror environmental degradation pathways . To address this, combine lab experiments with field-based stable isotope probing (SIP) to track microbial degradation mechanisms in situ.

Q. What methodologies enable the differentiation of this compound from its ortho-substituted degradation products in complex mixtures?

High-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) can distinguish structural isomers. For instance, this compound’s ortho-bromination pattern produces unique fragment ions (e.g., m/z 486.7 for [C12H6Br4O]) under ECNI conditions, which differ from meta- or para-substituted analogs . Coupling this with orthogonal techniques like liquid chromatography-tandem MS (LC-MS/MS) improves specificity in biota or sediment extracts .

Q. How should experimental designs be optimized to study this compound’s neurotoxic mechanisms in vitro while avoiding confounding factors?

Use primary neuronal cultures or organotypic brain slices to preserve tissue complexity. Dose-response studies should include environmentally relevant concentrations (e.g., 0.1–100 nM) based on human serum levels reported in cohort studies . Control for lipid solubility by normalizing doses to cellular lipid content, and employ transcriptomic profiling (e.g., RNA-seq) to identify pathway-specific effects (e.g., oxidative stress or synaptic signaling).

Methodological Challenges and Solutions

Q. How can researchers address low recovery rates of this compound during extraction from high-lipid matrices?

- Step 1 : Use accelerated solvent extraction (ASE) with a hexane:acetone (3:1) mixture at 100°C to improve lipid removal.

- Step 2 : Clean extracts using sulfuric acid-impregnated silica gel columns to oxidize residual lipids .

- Step 3 : Validate recovery rates () via spiked matrix-matched standards .

Q. What strategies improve the reproducibility of this compound quantification in inter-laboratory comparisons?

- Share certified reference materials (CRMs) like NIST SRM 2585 (House Dust) for calibration.

- Adopt harmonized protocols from initiatives like the Stockholm Convention’s PBDE monitoring guidelines.

- Participate in proficiency testing programs to identify systematic biases .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on this compound’s association with health outcomes?

A 2024 cohort study found no link between this compound and all-cause mortality but identified congener-specific risks (e.g., BDE-100 and BDE-153). To resolve contradictions, conduct sensitivity analyses adjusting for covariates (e.g., lipid-adjusted serum levels, smoking status) and meta-analyze multi-cohort datasets .

Q. What criteria should guide the inclusion of this compound data in meta-analyses or regulatory risk assessments?

Prioritize studies with:

- Congener-specific measurements (avoiding ∑PBDEs).

- Transparent QA/QC documentation (e.g., detection limits, recovery rates).

- Adjustments for confounding variables (e.g., lipid content, age).

A 2011 study demonstrated that omitting lipid normalization inflated this compound’s apparent bioaccumulation by 15–30% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.